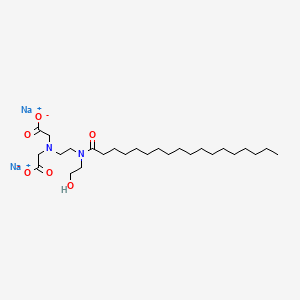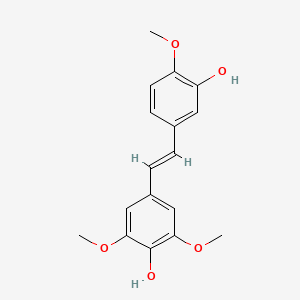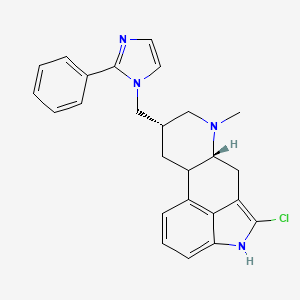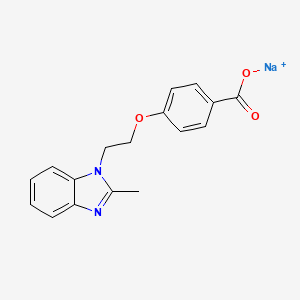
Methylnaphthidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylnaphthidate, also known as HDMP-28, is a piperidine-based stimulant drug closely related to methylphenidate. The primary difference between this compound and methylphenidate is the replacement of the benzene ring with a naphthalene ring. This compound is a potent dopamine reuptake inhibitor, with several times the potency of methylphenidate and a short duration of action .
Métodos De Preparación
Methylnaphthidate can be synthesized through various synthetic routes. One common method involves the esterification of 2-naphthylacetic acid with methanol in the presence of a strong acid catalyst, followed by the reaction with piperidine. Industrial production methods typically involve similar steps but on a larger scale, ensuring high purity and yield .
Análisis De Reacciones Químicas
Methylnaphthidate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding naphthylacetic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester group, to form various substituted derivatives.
Common reagents used in these reactions include strong acids for esterification, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Methylnaphthidate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for studying the properties and behavior of stimulant drugs.
Biology: this compound is used in biological studies to understand its effects on neurotransmitter systems, particularly dopamine reuptake inhibition.
Medicine: Research on this compound focuses on its potential use as a cognitive enhancer and its effects on attention deficit hyperactivity disorder (ADHD).
Industry: This compound is used in the development of new psychoactive substances and as a model compound for studying the structure-activity relationships of stimulant drugs
Mecanismo De Acción
Methylnaphthidate exerts its effects primarily by inhibiting the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing their effects. The molecular targets of this compound include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). By blocking these transporters, this compound increases the availability of neurotransmitters, leading to its stimulant effects .
Comparación Con Compuestos Similares
Methylnaphthidate is similar to other stimulant compounds such as:
Methylphenidate: Both compounds inhibit dopamine reuptake, but this compound has a higher potency and shorter duration of action.
Ethylphenidate: Similar in structure and function, but ethylphenidate has a longer duration of action.
Isopropylphenidate: Another analog with similar stimulant effects but different pharmacokinetic properties.
4-Fluoromethylphenidate: A fluorinated analog with increased potency and duration of action.
This compound is unique due to its naphthalene ring, which distinguishes it from other phenidate compounds and contributes to its distinct pharmacological profile .
Propiedades
Número CAS |
231299-82-4 |
|---|---|
Fórmula molecular |
C18H21NO2 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
methyl (2R)-2-naphthalen-2-yl-2-[(2R)-piperidin-2-yl]acetate |
InChI |
InChI=1S/C18H21NO2/c1-21-18(20)17(16-8-4-5-11-19-16)15-10-9-13-6-2-3-7-14(13)12-15/h2-3,6-7,9-10,12,16-17,19H,4-5,8,11H2,1H3/t16-,17-/m1/s1 |
Clave InChI |
DNRNSIJBSCBESJ-IAGOWNOFSA-N |
SMILES isomérico |
COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
COC(=O)C(C1CCCCN1)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



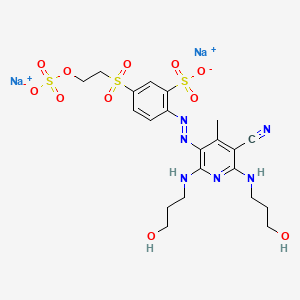

![N-[3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-5-yl]-4-fluorobenzamide;hydrochloride](/img/structure/B12770993.png)
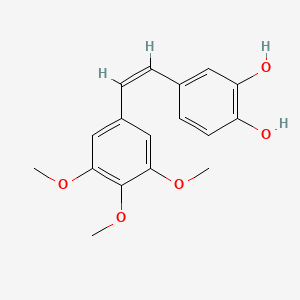
![zinc;3-[2-[[4-[benzyl(cyclohexyl)amino]phenyl]diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;tetrachloride](/img/structure/B12771009.png)


